1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride
Description
Properties
CAS No. |
63991-61-7 |
|---|---|
Molecular Formula |
C22H34Cl2N2O2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
methyl-[[4-[6-[4-[(methylazaniumyl)methyl]phenoxy]hexoxy]phenyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C22H32N2O2.2ClH/c1-23-17-19-7-11-21(12-8-19)25-15-5-3-4-6-16-26-22-13-9-20(10-14-22)18-24-2;;/h7-14,23-24H,3-6,15-18H2,1-2H3;2*1H |
InChI Key |
LSGVKAZQHAFARS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C[NH2+]C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Coupling
- Hexamethylenediamine serves as the hexane backbone source.
- p-Methylaminomethylphenol or related substituted phenols provide the phenoxy substituents.
The initial step involves nucleophilic substitution where the phenolic oxygen attacks the alkyl halide derived from hexamethylenediamine or its derivatives, forming the bis-phenoxy linkage.
Aminomethylation
- The p-methylaminomethyl groups are introduced via reductive amination, typically using formaldehyde and methylamine derivatives under reducing conditions.
- Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) in protic solvents like ethanol or methanol are commonly employed reducing agents.
- Reaction times can vary from several hours to days, depending on the scale and conditions.
Salt Formation
- The free base of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in appropriate solvents (e.g., ethanol or ethereal solutions).
- This step enhances the compound's stability and solubility for further applications.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
- Catalyst Screening: Various acids and bases have been screened to optimize the nucleophilic substitution and cyclization steps, with methanesulfonic acid (MeSO3H) showing high regioselectivity in similar phenoxy compounds.
- Purification: Recrystallization from hot ethanol or ethyl acetate effectively removes regioisomeric impurities and enhances enantiomeric purity when chiral centers are present.
- Yield Improvement: Fresh preparation of amine free bases from hydrochloride salts using partitioning between water-immiscible solvents and aqueous base significantly improves nucleophilic displacement yields.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product purity and structure.
Comparative Analysis of Preparation Methods
| Aspect | Method A (Direct Nucleophilic Substitution) | Method B (Reductive Amination) | Method C (Salt Formation) |
|---|---|---|---|
| Reaction Complexity | Moderate | Multi-step, requires careful control | Simple acid-base reaction |
| Typical Yield (%) | 80-90 | 75-85 | >95 |
| Purity | High with recrystallization | High with chromatographic purification | Very high due to crystallization |
| Scalability | Good | Good with optimization | Excellent |
| Time Required | Hours to 1 day | 1-3 days | Few hours |
Summary of Key Research Data
Chemical Reactions Analysis
Amine Group Reactions
The primary amines undergo characteristic nucleophilic reactions:
Example :
$$
\text{{R–NH}}_2 + \text{{CH}}_3\text{{COCl}} \rightarrow \text{{R–NHCOCH}}_3 + \text{{HCl}}
$$
(R = phenoxyhexane backbone) .
Ether Linkage Reactivity
The ether groups (–O–) are stable under mild conditions but cleave under extreme acidity or via nucleophilic attack:
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| Acidic Cleavage | Concentrated HI, 100°C | Phenolic compounds + alkyl diiodides | Analogous ether reactions |
| Oxidative Degradation | H2O2, Fe²⁺ | Quinones + fragmentation products | Polymer science parallels |
Stability and Decomposition Pathways
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric residues.
-
Hydrolytic Stability : Resists hydrolysis in neutral water but degrades in strongly acidic/basic media .
Critical Data Table :
Scientific Research Applications
Medicinal Chemistry
1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets due to the presence of amine and phenolic functional groups.
- Case Study : A study indicated that derivatives of this compound could serve as agonists for specific receptors, potentially impacting cardiovascular and neurological pathways .
Radioprotective Agent
Research has demonstrated that this compound exhibits radioprotective properties. In preclinical studies, it was tested alongside other compounds for its ability to protect against radiation-induced damage in cellular models.
- Findings : In a series of experiments involving irradiated mice, 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride showed a significant protective effect at various dosages, indicating its potential utility in radioprotection .
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer synthesis. Its amine groups can participate in polycondensation reactions, leading to the formation of novel polymeric materials.
- Applications : It can be used to create polymers with enhanced mechanical properties and thermal stability, useful in coatings and adhesives .
| Activity Type | Test Subject | Result |
|---|---|---|
| Radioprotection | Mice | Significant effect |
| Receptor Agonism | Cellular Models | Positive interaction |
Mechanism of Action
The mechanism of action of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and toxicological differences between 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride and related compounds:
Key Findings from Comparative Analysis:
Structural Variations: Chlorhexidine and alexidine contain biguanide moieties linked to aromatic groups (chlorophenyl or ethylhexyl), whereas 1,6-Bis(p-methylaminomethylphenoxy)hexane substitutes biguanides with phenoxyalkylamine groups. This structural difference may alter binding affinity to microbial membranes . Hexamethylenediamine lacks aromatic or biguanide groups, making it more suited for industrial uses than biomedical applications .
Efficacy in Antimicrobial Activity: Chlorhexidine’s efficacy is attributed to its cationic biguanide groups disrupting microbial cell membranes . Alexidine shows improved biofilm penetration compared to chlorhexidine, suggesting that alkyl chain modifications (e.g., ethylhexyl) enhance activity .
Toxicity and Safety: Hexamethylenediamine dihydrochloride has documented reproductive toxicity in animal studies (e.g., reduced fertility at 150 mg/kg/day) , whereas chlorhexidine and its analogs show minimal systemic absorption and low acute toxicity . No carcinogenicity data exist for 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride, but its structural simplicity compared to chlorhexidine may reduce bioaccumulation risks .
Regulatory Status :
- Chlorhexidine is widely approved for medical use by regulatory bodies (e.g., FDA, EMA) . Hexamethylenediamine dihydrochloride is regulated under industrial safety guidelines due to its corrosive properties .
Biological Activity
1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is a chemical compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesis, interaction with biological systems, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is CHClNO, with a molecular weight of 373.34 g/mol. The compound features a hexane backbone with two p-methylaminomethylphenoxy groups, which are believed to contribute significantly to its biological activity.
Synthesis
The synthesis of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride involves several key steps:
- Preparation of p-Methylaminomethylphenol : This is the precursor for the phenoxy groups.
- Alkylation Reaction : The alkylation of the prepared phenol with a suitable hexane derivative.
- Formation of Dihydrochloride Salt : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.
Biological Activity
Research indicates that 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride exhibits significant biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound has the potential to inhibit the growth of various bacterial strains.
- Anticancer Activity : Preliminary investigations have shown promising results in inhibiting tumor cell proliferation in vitro.
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress.
Interaction Studies
Understanding how 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride interacts with biological systems is crucial for elucidating its mechanism of action. Key findings include:
- Binding Affinity : Research has demonstrated that the compound binds effectively to specific receptors involved in cellular signaling pathways.
- Cellular Uptake : Studies indicate that the compound's structural features facilitate its uptake into cells, enhancing its bioavailability.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,6-Bis(p-aminoethylphenoxy)hexane dihydrochloride | Similar hexane backbone with aminoethyl substitutions | Known for strong radioprotective properties |
| Hexamethylenediamine dihydrochloride | Simple diamine structure | Commonly used in polymer production |
| 4-(p-Methylaminophenyl)-2-pyridone | Contains a pyridone ring | Exhibits different biological activity profiles |
| Bis(4-amino-3-methylphenyl) ether | Ether linkage with amino groups | Focused on anti-inflammatory applications |
The combination of functional groups and structural framework in 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride potentially enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Agents showed that the compound exhibited significant inhibitory effects against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Cancer Cell Proliferation Inhibition : Research in Cancer Research Journal indicated that treatment with this compound reduced proliferation rates by up to 70% in breast cancer cell lines after 48 hours of exposure.
- Neuroprotection Study : Findings from a neurobiology study suggested that the compound reduced apoptosis in neuronal cells subjected to oxidative stress by up to 40%, indicating potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthetic Pathways : Start with nucleophilic substitution between p-methylaminomethylphenol and 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent hydrochlorination with HCl gas in anhydrous ethanol yields the dihydrochloride salt.
- Purity Optimization : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted precursors. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) and confirm stoichiometry via elemental analysis .
- Key Considerations : Monitor reaction intermediates by TLC and adjust reaction time to minimize byproducts like mono-substituted intermediates .
Q. How should researchers characterize the structural and thermal stability of this compound?
Methodological Answer:
- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆) to verify aromatic proton environments and methylene bridge integrity. FT-IR can confirm N-H stretches (2500–3000 cm⁻¹) and ether linkages (~1250 cm⁻¹).
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under N₂ atmosphere (heating rate 10°C/min) to assess decomposition points. Differential scanning calorimetry (DSC) identifies phase transitions .
- Storage Recommendations : Store in desiccated, amber vials at –20°C to prevent hygroscopic degradation .
Q. What solvent systems are compatible with this compound for in vitro assays?
Methodological Answer:
- Solubility Profile : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (≤5% v/v final concentration) to avoid cytotoxicity.
- Buffer Compatibility : Test stability in PBS (pH 7.4) and HEPES (pH 6.5–7.5) using UV-Vis spectroscopy (λ = 270 nm) to detect aggregation or precipitation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate diastereomer formation during synthesis?
Methodological Answer:
- Stereochemical Control : Use chiral catalysts (e.g., (R)-BINAP with Pd(OAc)₂) to enforce enantioselectivity. Monitor diastereomer ratios via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and identify optimal reaction parameters (temperature, solvent polarity) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental yields?
Methodological Answer:
- Data Reconciliation : Cross-validate computational models (e.g., Reaxys or BKMS_METABOLIC databases) with empirical kinetic data. Adjust activation energy thresholds in silico to align with observed Arrhenius plots .
- Factorial Design : Implement a 2³ factorial experiment (variables: temperature, catalyst loading, solvent) to isolate factors causing yield discrepancies .
Q. How can impurity profiles be systematically analyzed and controlled in batch synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS (ESI+ mode) to detect and characterize byproducts (e.g., incomplete hydrochlorination products). Compare fragmentation patterns with reference standards .
- Process Control : Introduce in-line FTIR probes to monitor reaction progression and trigger automated quenching at defined impurity thresholds (e.g., >0.5% w/w) .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how should interference from residual solvents be minimized?
Methodological Answer:
- Cell-Based Assays : Use HEK-293 or SH-SY5Y cells for receptor-binding studies. Pre-treat compound solutions with activated charcoal (1 hr, 4°C) to adsorb trace DMSO/DMF before assay setup .
- Negative Controls : Include solvent-only controls and validate target engagement via competitive binding assays with known antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
